Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-
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Overview
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-benzoxazolylthiol with N-(2-fluorophenyl)-N-(2-oxoethyl)acetamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **Acetamide,2-(2-benzothiazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-
- **Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-chlorophenyl)-
- **Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-bromophenyl)-
Uniqueness
What sets Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H24FN3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-fluoroanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-17-10-4-6-12-19(17)27(14-21(28)25-16-8-2-1-3-9-16)22(29)15-31-23-26-18-11-5-7-13-20(18)30-23/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28) |
InChI Key |
XRFCIJWHZABBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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